2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is a chemical compound with the molecular formula C15H16N2O7 It is known for its unique structure, which includes a furan ring, a nitro group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- typically involves the reaction of 5-nitro-2-furancarboxylic acid with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 2-Furancarboxamide, 5-amino-N-[(3,4,5-trimethoxyphenyl)methyl]-.
Substitution: Formation of various substituted furan derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: Similar structure but lacks the nitro and trimethoxyphenyl groups.
2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a pyridine ring instead of the trimethoxyphenyl group.
Uniqueness
2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is unique due to the presence of the nitro group and the trimethoxyphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
CAS No. |
779327-03-6 |
---|---|
Molecular Formula |
C15H16N2O7 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O7/c1-21-11-6-9(7-12(22-2)14(11)23-3)8-16-15(18)10-4-5-13(24-10)17(19)20/h4-7H,8H2,1-3H3,(H,16,18) |
InChI Key |
HVQGBSVGOJUTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.